molecular formula C21H22N2O3 B11001535 (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone

(5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone

Cat. No.: B11001535
M. Wt: 350.4 g/mol
InChI Key: LNPZKVHCASTHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of the indole moiety, which can be synthesized using the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions .

The morpholine moiety can be introduced through a nucleophilic substitution reaction. The final step involves the coupling of the indole and morpholine moieties using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the polymerization of tubulin, arresting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is unique due to its specific combination of the indole and morpholine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(5-methoxy-3-methyl-1H-indol-2-yl)-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C21H22N2O3/c1-14-17-12-16(25-2)8-9-18(17)22-20(14)21(24)23-10-11-26-19(13-23)15-6-4-3-5-7-15/h3-9,12,19,22H,10-11,13H2,1-2H3

InChI Key

LNPZKVHCASTHDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.